molecular formula C22H24N2O2S B2768997 3-(3,4-DIMETHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE CAS No. 872208-43-0

3-(3,4-DIMETHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE

Cat. No.: B2768997
CAS No.: 872208-43-0
M. Wt: 380.51
InChI Key: IHASGUQVFIEZLA-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE is a complex organic compound that features a quinoline core substituted with a piperidine ring and a sulfonyl group attached to a dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline core.

    Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the quinoline-piperidine intermediate in the presence of a base.

    Final Coupling with Dimethylphenyl Moiety: The final step involves coupling the dimethylphenyl moiety to the sulfonyl group, typically through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides for nucleophilic substitution and Lewis acids for electrophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3,4-DIMETHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The quinoline core can interact with nucleic acids, potentially affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethylphenyl)sulfonyl-6-fluoro-4-piperidin-1-ylquinoline
  • 4-(3,4-Dimethylphenyl)-4-piperidinol
  • 3,5-Bis(3,4-dimethoxybenzylidene)-1-ethyl-4-piperidinone

Uniqueness

3-(3,4-DIMETHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE is unique due to its combination of a quinoline core, a piperidine ring, and a sulfonyl group attached to a dimethylphenyl moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-4-piperidin-1-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-16-10-11-18(14-17(16)2)27(25,26)21-15-23-20-9-5-4-8-19(20)22(21)24-12-6-3-7-13-24/h4-5,8-11,14-15H,3,6-7,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHASGUQVFIEZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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